3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a furan ring, a methoxy group, and a propyl chain, contributes to its distinct chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression . This inhibition can lead to apoptosis induction within cancer cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression pathway . CDK2 is involved in the G1/S transition of the cell cycle, and its inhibition can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown superior cytotoxic activities against mcf-7 and hct-116 cancer cell lines . This suggests that 3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione may also have potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the chromeno[2,3-d]pyrimidine core with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Propylation: The final step involves the alkylation of the compound with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Furan derivatives: Compounds containing the furan ring with various functional groups.
Methoxy-substituted compounds: Molecules with methoxy groups attached to different positions on the aromatic ring.
Uniqueness
3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific combination of functional groups and its potential biological activities. The presence of the furan-2-ylmethyl group, methoxy group, and propyl chain in the chromeno[2,3-d]pyrimidine core distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-5-16-21-19-17(20(24)22(16)11-13-6-4-9-26-13)18(23)14-8-7-12(25-2)10-15(14)27-19/h4,6-10H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACANSRXWGZSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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